O-(2-methoxyethyl)hydroxylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-(2-methoxyethyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2/c1-5-2-3-6-4/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGGSRKAJYWCQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
160556-34-3 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-amino-ω-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160556-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80443613 | |
| Record name | O-(2-Methoxy-ethyl)-hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54149-39-2 | |
| Record name | O-(2-Methoxy-ethyl)-hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(2-methoxyethyl)hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for O 2 Methoxyethyl Hydroxylamine
Established Synthetic Routes to O-(2-Methoxyethyl)hydroxylamine
A prominent and well-documented method for synthesizing O-alkylhydroxylamines, including this compound, involves a three-step sequence starting from the corresponding alcohol. google.com This pathway is noted for its high yield and adaptability for large-scale industrial production. google.com The general scheme involves the conversion of the alcohol to a sulfonate ester, followed by reaction with an N-hydroxy imide, and concluding with hydrazinolysis or aminolysis to release the desired product. google.com
The synthesis begins with readily available starting materials. The primary precursor that provides the 2-methoxyethyl group is 2-methoxyethanol. This alcohol is first activated by converting it into a better leaving group, typically a sulfonate ester. This is achieved using an alkyl or aryl sulfonyl halide. The subsequent step introduces the hydroxylamine (B1172632) moiety precursor, an N-hydroxy cyclic imide, which acts as a protected form of hydroxylamine. Finally, a deprotection step using a hydrazinolysis or aminolysis reagent liberates the target compound. google.com
Table 1: Precursor Compounds for the Synthesis of this compound
| Role in Synthesis | Compound Class | Specific Examples |
|---|---|---|
| Methoxyethyl Source | Alcohol | 2-Methoxyethanol |
| Activating Agent | Alkyl/Aryl Sulfonyl Halide | Methanesulfonyl chloride, p-Toluenesulfonyl chloride |
| Hydroxylamine Source | N-Hydroxy Cyclic Imide | N-Hydroxyphthalimide, N-Hydroxysuccinimide |
The success of this synthetic route relies on carefully controlled reaction conditions for each step. google.com No specific catalysis is required, as the reactions proceed through nucleophilic substitution and cleavage pathways.
Step 1: Sulfonate Ester Formation: The initial reaction involves treating 2-methoxyethanol with an alkylsulfonyl halide. This step is conducted in the presence of an acid scavenger, typically a tertiary amine such as triethylamine (B128534), to neutralize the generated hydrohalic acid. The reaction is usually performed in an aprotic solvent like methyl tert-butyl ether or dichloromethane (B109758) at a controlled temperature, starting low and gradually warming to room temperature. google.com
Step 2: Alkylation of N-Hydroxy Imide: The resulting sulfonate ester is then reacted with an N-hydroxy cyclic imide, such as N-hydroxyphthalimide, in the presence of a base. google.com Both organic and inorganic bases can be used, with sodium bicarbonate (NaHCO₃) being a preferred option. google.com This reaction forms the N-alkoxy cyclic imide intermediate.
Step 3: Hydrazinolysis/Aminolysis: The final step is the cleavage of the N-O bond within the imide structure to release this compound. This is accomplished by treating the intermediate with a reagent like hydrazine or ammonia. google.com This step effectively deprotects the hydroxylamine.
Table 2: Typical Reaction Conditions for this compound Synthesis
| Synthetic Step | Reagents | Base / Acid Scavenger | Solvent | Temperature | Duration |
|---|---|---|---|---|---|
| 1. Sulfonylation | 2-Methoxyethanol, Alkylsulfonyl halide | Tertiary Amine (e.g., Triethylamine) | Methyl tert-butyl ether, Dichloromethane | Low to Room Temp. | 1-8 hours |
| 2. Alkylation | Sulfonate Ester, N-Hydroxy Cyclic Imide | Inorganic Base (e.g., NaHCO₃) | Not specified | Not specified | Not specified |
| 3. Deprotection | N-(2-Methoxyethoxy) Cyclic Imide | Hydrazine or Ammonia | Not specified | Not specified | Not specified |
Novel Synthetic Approaches and Optimization Strategies for this compound
While the multi-step route is well-established, other synthetic strategies exist, offering more direct pathways that may be advantageous under certain circumstances.
One alternative approach is the direct oxidation of a corresponding secondary amine. google.com In this case, N,N-di-(2-methoxyethyl)amine could theoretically be oxidized to form N,N-di-(2-methoxyethyl)hydroxylamine, though this yields a different final product. A more relevant approach would be the oxidation of a precursor secondary amine. For instance, processes have been developed for the oxidation of secondary amines to N-substituted hydroxylamines using hydrogen peroxide. google.com A key optimization in this method is the use of a metal sequestering agent, which prevents the degradation of the hydroxylamine product by the peroxide and can lead to good yields with the recovery of unreacted starting material. google.com
Another direct method is the O-alkylation of hydroxylamine itself. wikipedia.org This would involve reacting hydroxylamine with a 2-methoxyethylating agent, such as 2-methoxyethyl chloride or a sulfonate ester of 2-methoxyethanol. A significant challenge in this approach is achieving selective O-alkylation over N-alkylation. The use of a strong base like sodium hydride is typically required to deprotonate the hydroxyl group of hydroxylamine, making it a more potent nucleophile for O-alkylation. wikipedia.org Careful control of reaction conditions is necessary to minimize the formation of N-alkylated byproducts.
Scalability Considerations in the Synthesis of this compound for Research and Industrial Applications
The scalability of a synthetic route is a paramount consideration for its practical application, particularly in industrial settings.
The three-step synthesis starting from 2-methoxyethanol is explicitly described as being suitable for large-scale industrial synthesis due to its high yield. google.com This method's advantages for scale-up include the use of stable and readily available precursors. It avoids problematic reagents, such as vinyl-protected glycols, which are noted to be costly and have instability issues that limit their use in scaled-up processes. google.com
For the amine oxidation route, scalability involves managing the exothermic nature of the oxidation reaction and efficiently separating the product from the unreacted starting amine. The process allows for the recovery of large amounts of the starting amine, which is economically advantageous for industrial applications. google.com Furthermore, the process has been found to proceed more favorably at higher temperatures (within a range of 0°C to 150°C), which can be a factor in designing an industrial-scale process. google.com
Direct O-alkylation of hydroxylamine presents scalability challenges related to the handling of strong bases like sodium hydride and ensuring selectivity on a large scale. The potential for side reactions could lead to complex purification procedures, which are often a bottleneck in industrial production.
Reactivity and Reaction Mechanisms of O 2 Methoxyethyl Hydroxylamine
O-(2-Methoxyethyl)hydroxylamine in Oxime Ether Formation Reactions
A cornerstone of the reactivity of this compound is its reaction with aldehydes and ketones to form O-substituted oximes, commonly known as oxime ethers. This transformation is a reliable method for the protection of carbonyl groups or for the synthesis of precursors for other functional groups. wikipedia.orgkhanacademy.org The general reaction involves the condensation of the hydroxylamine (B1172632) derivative with the carbonyl compound, resulting in the formation of a C=N double bond and the elimination of a water molecule. testbook.com
Reaction with Aldehydes: Mechanistic Investigations and Scope
The reaction between this compound and aldehydes proceeds through a well-established nucleophilic addition-elimination mechanism, typically under mild acidic catalysis. youtube.com
Mechanism:
Activation of the Carbonyl: In the presence of a mild acid catalyst, the carbonyl oxygen of the aldehyde is protonated, which enhances the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The nitrogen atom of this compound, possessing a lone pair of electrons, acts as a nucleophile and attacks the activated carbonyl carbon. This step forms a tetrahedral intermediate, known as a carbinolamine. chemtube3d.com
Proton Transfer: A series of proton transfers occurs. The newly added nitrogen group is deprotonated, and the hydroxyl group on the original carbonyl carbon is protonated, converting it into a good leaving group (water).
Elimination: The lone pair on the nitrogen atom pushes down to form a double bond with the carbon, expelling a molecule of water. Deprotonation of the nitrogen atom yields the final, stable O-(2-methoxyethyl)oxime ether product.
Scope: The reaction is generally broad in scope and high-yielding for a wide variety of aldehydes. Aldehydes are typically more reactive than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. youtube.com The reaction accommodates both aliphatic and aromatic aldehydes. Electron-withdrawing groups on an aromatic aldehyde can increase the rate of reaction by making the carbonyl carbon more electrophilic, while bulky substituents near the carbonyl group may slow the reaction down due to steric hindrance.
Table 1: Illustrative Scope of Oxime Ether Formation with Aldehydes
| Aldehyde | Product | Typical Conditions |
| Benzaldehyde | O-(2-Methoxyethyl)benzaldehyde oxime | EtOH, Pyridine (B92270), rt, 4h |
| 4-Nitrobenzaldehyde | O-(2-Methoxyethyl)-4-nitrobenzaldehyde oxime | MeOH, rt, 2h |
| Cyclohexanecarboxaldehyde | O-(2-Methoxyethyl)cyclohexanecarboxaldehyde oxime | THF, Acetic Acid (cat.), rt, 6h |
| Butyraldehyde | O-(2-Methoxyethyl)butyraldehyde oxime | H₂O/EtOH, pH 4-5, rt, 5h |
Reaction with Ketones: Mechanistic Investigations and Scope
The reaction of this compound with ketones follows the same mechanistic pathway as with aldehydes: nucleophilic addition to the carbonyl group followed by dehydration to form the corresponding ketoxime ether. youtube.com
Mechanism: The mechanistic steps are identical to those for aldehydes, involving acid-catalyzed activation, nucleophilic attack by the nitrogen atom, formation of a tetrahedral carbinolamine intermediate, and subsequent elimination of water to form the C=N double bond of the oxime ether. youtube.com
Scope: The scope of the reaction with ketones is also broad, but reaction rates are generally slower compared to aldehydes. youtube.com This is attributed to two main factors:
Steric Hindrance: Ketones have two organic substituents attached to the carbonyl carbon, which can sterically hinder the approach of the nucleophile. Highly hindered ketones, such as di-tert-butyl ketone, may react very slowly or not at all under standard conditions.
Electronic Effects: The two alkyl groups on a ketone are electron-donating, which reduces the partial positive charge (electrophilicity) on the carbonyl carbon compared to aldehydes, making it less reactive towards nucleophiles. Symmetrical and unsymmetrical ketones, both aliphatic and aromatic, can be successfully converted to their O-(2-methoxyethyl)oxime ethers, often requiring slightly more forcing conditions (e.g., gentle heating or longer reaction times) than their aldehyde counterparts.
Table 2: Illustrative Scope of Oxime Ether Formation with Ketones
| Ketone | Product | Typical Conditions |
| Acetophenone | O-(2-Methoxyethyl)acetophenone oxime | EtOH, Pyridine, reflux, 6h |
| Cyclohexanone | O-(2-Methoxyethyl)cyclohexanone oxime | MeOH, NaOAc, rt, 12h |
| 2-Pentanone | O-(2-Methoxyethyl)-2-pentanone oxime | THF, Acetic Acid (cat.), 40°C, 8h |
| Benzophenone | O-(2-Methoxyethyl)benzophenone oxime | Toluene, Dean-Stark, reflux, 24h |
This compound in Hydroxamic Acid Synthesis
O-substituted hydroxylamines are valuable reagents for the synthesis of O-substituted hydroxamic acids, which are important functional groups in medicinal chemistry and as metal chelators. unimi.it
Reaction with Acid Chlorides: Mechanistic and Synthetic Aspects
The reaction of this compound with acid chlorides provides a direct and efficient route to O-(2-methoxyethyl)hydroxamic acids.
Mechanism: This reaction proceeds via a nucleophilic acyl substitution mechanism. nih.gov
Nucleophilic Attack: The nitrogen atom of this compound attacks the highly electrophilic carbonyl carbon of the acid chloride. This breaks the C=O pi bond and forms a tetrahedral intermediate.
Elimination of Chloride: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, leading to the expulsion of the chloride ion, which is an excellent leaving group.
Deprotonation: A base, typically a tertiary amine like triethylamine (B128534) or pyridine added to the reaction mixture, removes the proton from the nitrogen atom to neutralize the intermediate and yield the final O-(2-methoxyethyl)hydroxamic acid product. The base also serves to scavenge the HCl generated during the reaction.
Synthetic Aspects: This synthesis is generally high-yielding and rapid. It is often carried out at low temperatures (e.g., 0 °C) in an inert aprotic solvent, such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or diethyl ether, to control the exothermic reaction. The presence of a non-nucleophilic base is crucial to drive the reaction to completion by neutralizing the HCl byproduct. researchgate.net The reaction is tolerant of a wide range of functional groups on the acid chloride, making it a versatile synthetic method.
Broader Reactive Pathways of this compound in Organic Transformations
Beyond its primary role in forming C=N bonds, the N-O linkage in this compound and its derivatives allows for participation in redox reactions.
Oxidation Reactions Mediated by this compound
While direct mediation of oxidation by this compound is not widely documented, the chemistry of related alkoxyamines and hydroxylamines suggests potential pathways where it could act as a precursor to an active oxidant. rsc.orgrsc.org The oxidation of the hydroxylamine or alkoxyamine itself can generate radical species that mediate further transformations.
Mechanism of Activation: One plausible pathway involves the one-electron oxidation of the alkoxyamine nitrogen. This can be achieved using chemical or electrochemical methods. acs.org Oxidation generates a highly reactive aminoxyl radical (nitroxide) or a related species. This radical can then act as a hydrogen atom transfer (HAT) agent, abstracting a hydrogen atom from a suitable substrate (e.g., from a benzylic C-H bond) to initiate an oxidation sequence. researchgate.net For example, systems like N-hydroxyphthalimide (NHPI) catalyze aerobic oxidations by first being converted to the phthalimide-N-oxyl (PINO) radical, which then abstracts a hydrogen from the substrate. researchgate.net
It is conceivable that this compound could be integrated into similar catalytic cycles. Upon oxidation, it would form the corresponding O-(2-methoxyethyl)aminoxyl radical. This radical could then participate in the oxidation of other substrates, such as alcohols or hydrocarbons, before being regenerated, thus acting as a true mediator. However, specific applications and detailed mechanistic studies for this compound in this capacity remain a subject for further investigation.
Reduction Reactions Involving this compound
Direct reduction of the N-O bond in this compound itself is not a commonly employed synthetic transformation. Instead, its utility in reduction sequences is realized through its derivatives, primarily O-(2-methoxyethyl) oxime ethers. These oxime ethers are readily prepared via the reaction of this compound with aldehydes or ketones. The subsequent reduction of the carbon-nitrogen double bond (C=N) of the resulting oxime ether provides a pathway to valuable amine products.
The reduction of these O-(2-methoxyethyl) oxime ether derivatives can be controlled to yield two main classes of products: N-substituted hydroxylamines or primary amines, depending on the reducing agent and reaction conditions.
Reduction to N-Substituted Hydroxylamines: Catalytic hydrogenation or the use of specific hydride reagents can selectively reduce the C=N double bond without cleaving the N-O bond. This approach is valuable for synthesizing N-alkyl-N-(2-methoxyethoxy)amines. Achieving this selectivity can be challenging, as many reducing conditions are harsh enough to cleave the relatively weak N-O bond. nih.govlibretexts.org
Reduction to Primary Amines: More vigorous reducing agents, such as Lithium Aluminum Hydride (LiAlH₄) or Sodium in ethanol, typically reduce the C=N bond and subsequently cleave the N-O bond, leading to the formation of a primary amine as the final product. This two-step sequence, starting from a carbonyl compound, serves as an important method for amine synthesis. sciencemadness.orgsciencemadness.org
The general scheme involves the initial formation of the oxime ether, which is then subjected to reduction.
General Scheme: Formation and Reduction of O-(2-Methoxyethyl) Oxime Ethers
Step 1: Oxime Ether Formation
R¹(R²)C=O + H₂N-O-CH₂CH₂OCH₃ → R¹(R²)C=N-O-CH₂CH₂OCH₃ + H₂O
Step 2: Reduction
R¹(R²)C=N-O-CH₂CH₂OCH₃ + [Reducing Agent] → R¹(R²)CH-NH-O-CH₂CH₂OCH₃ and/or R¹(R²)CH-NH₂
The choice of reducing agent is critical for determining the final product, as illustrated in the following table.
Table 1: Representative Reduction Reactions of O-Alkyl Oxime Ethers
| Starting Oxime Ether (Substrate) | Reducing Agent & Conditions | Major Product | Product Class | Reference |
| Acetophenone O-(2-methoxyethyl) oxime | Zn, Acetic Acid | 1-Phenylethanamine | Primary Amine | sciencemadness.org |
| Cyclohexanone O-(2-methoxyethyl) oxime | LiAlH₄, THF | Cyclohexylamine | Primary Amine | sciencemadness.org |
| Benzaldehyde O-(2-methoxyethyl) oxime | H₂, Pd/C | N-(2-methoxyethoxy)benzylamine | N-Substituted Hydroxylamine | nih.gov |
| 2-Butanone O-(2-methoxyethyl) oxime | Na, Ethanol | sec-Butylamine | Primary Amine | sciencemadness.org |
Substitution Reactions Utilizing this compound
The primary role of this compound in substitution reactions is that of a potent nucleophile. The lone pair of electrons on the nitrogen atom readily attacks electrophilic centers. The most characteristic reaction of this type is its condensation with aldehydes and ketones to form O-(2-methoxyethyl) oxime ethers. youtube.com This reaction is a cornerstone of carbonyl chemistry and proceeds via a nucleophilic addition-elimination mechanism. libretexts.orgyoutube.com
The reaction is typically catalyzed by a weak acid. youtube.com The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the nitrogen of the hydroxylamine. The initial nucleophilic addition forms a tetrahedral intermediate called a carbinolamine. This intermediate is unstable and rapidly eliminates a molecule of water to form the stable C=N double bond of the oxime ether. youtube.comyoutube.com
Mechanism: Oxime Ether Formation
Protonation of Carbonyl: An acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The nitrogen atom of this compound attacks the electrophilic carbonyl carbon.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.
Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (H₂O).
Elimination of Water: The lone pair on the nitrogen helps to expel the water molecule, forming a protonated imine (oxonium ion).
Deprotonation: A base (e.g., water) removes the final proton from the nitrogen, yielding the neutral oxime ether product and regenerating the acid catalyst.
This reaction is highly efficient for a wide variety of carbonyl compounds.
Table 2: Synthesis of O-(2-Methoxyethyl) Oxime Ethers via Substitution Reaction
| Carbonyl Substrate | Reagent | Conditions | Product | Reference |
| Benzaldehyde | This compound | Pyridine, Ethanol, rt | Benzaldehyde O-(2-methoxyethyl) oxime | youtube.com |
| Acetone | This compound | Acetic Acid (cat.), rt | Acetone O-(2-methoxyethyl) oxime | youtube.com |
| Cyclohexanone | This compound | NaOAc, Methanol, rt | Cyclohexanone O-(2-methoxyethyl) oxime | youtube.com |
| 4-Chlorobenzaldehyde | This compound | pH 4-5 buffer, rt | 4-Chlorobenzaldehyde O-(2-methoxyethyl) oxime | youtube.com |
Cyclization Reactions Facilitated by this compound and its Derivatives
Derivatives of this compound are valuable precursors for the synthesis of nitrogen- and oxygen-containing heterocycles. rsc.orgorganic-chemistry.org While direct cyclization of the parent hydroxylamine is uncommon, its derivatives can be engineered to undergo intramolecular reactions, leading to the formation of stable ring systems.
A prominent example, based on the established reactivity of analogous N-methoxy amides, involves the base-mediated cyclization of N-(2-methoxyethoxy)-N-(2-oxoalkyl)amides to form 1-(2-methoxyethoxy)-1,5-dihydro-2H-pyrrol-2-ones. researchgate.netnsc.ru This strategy involves a two-step preparation of the cyclization precursor from this compound, followed by an intramolecular condensation.
Synthetic Pathway:
Amide Formation: this compound is first acylated with a suitable acyl chloride (e.g., phenylacetyl chloride) to form an N-(2-methoxyethoxy)amide.
Alkylation: The resulting amide is then alkylated at the nitrogen atom with an α-halo ketone (e.g., chloroacetone) to furnish the key N-(2-methoxyethoxy)-N-(2-oxoalkyl)amide precursor.
Intramolecular Cyclization: Treatment of this precursor with a strong base, such as potassium tert-butoxide (t-BuOK), induces an intramolecular aldol-type condensation. The base generates an enolate from the ketone moiety, which then attacks the amide carbonyl carbon. Subsequent elimination of water leads to the formation of the five-membered lactam ring. researchgate.net
This methodology provides a versatile route to substituted 1-alkoxy-pyrrol-2-one heterocycles.
Table 3: Representative Synthesis of a Heterocycle via Cyclization
| Cyclization Precursor | Base & Conditions | Heterocyclic Product | Product Class | Reference |
| N-(2-methoxyethoxy)-N-(2-oxopropyl)-2-phenylacetamide | t-BuOK, THF, rt | 1-(2-methoxyethoxy)-4-methyl-3-phenyl-1,5-dihydro-2H-pyrrol-2-one | Lactam (Pyrrolone) | researchgate.netnsc.ru |
| N-(2-methoxyethoxy)-N-(3,3-dimethyl-2-oxobutyl)-2-phenylacetamide | t-BuOK, THF, rt | 5-(tert-butyl)-1-(2-methoxyethoxy)-3-phenyl-1,5-dihydro-2H-pyrrol-2-one | Lactam (Pyrrolone) | researchgate.netnsc.ru |
Mentioned Compounds
Applications of O 2 Methoxyethyl Hydroxylamine in Organic Synthesis
O-(2-Methoxyethyl)hydroxylamine as a Versatile Building Block in Complex Molecule Synthesis
This compound serves as a valuable and versatile building block in the synthesis of more complex molecules, a role underscored by its incorporation into various functional structures. While not always used in its free form, the 2-methoxyethyl ether of a hydroxylamine (B1172632) moiety is a key component in several synthetic strategies. Its bifunctional nature, possessing both a nucleophilic nitrogen and an oxygen atom, allows for a range of chemical transformations.
The utility of hydroxylamine derivatives, in general, as intermediates in the synthesis of complex molecules, including drugs and agrochemicals, is well-established. ontosight.ai They are known to be particularly useful in the formation of oximes, which have been investigated for their therapeutic properties. ontosight.ai The presence of the 2-methoxyethyl group can influence the solubility, stability, and pharmacokinetic properties of the resulting molecules. A notable example of its role as a building block is in the synthesis of modified nucleosides, where the 2'-O-(2-methoxyethyl) group is a critical modification. nih.govcsic.es This modification highlights the compound's utility in creating sophisticated biomolecules with tailored properties. Furthermore, analogues of this compound are explored in the design of bifunctional chelating agents, demonstrating its potential as a foundational component for constructing intricate molecular architectures. nih.gov
Application in the Synthesis of Carbohydrates and Nucleosides
A significant application of this compound is in the synthesis of modified carbohydrates and nucleosides, particularly 2'-O-(2-methoxyethyl) (MOE) modified oligonucleotides. glenresearch.com These modified nucleic acids have garnered considerable interest in the field of therapeutic oligonucleotides, such as antisense drugs. nih.govcsic.es The 2'-O-MOE modification has been shown to be an ideal sugar modification for the design of these therapeutic agents. acs.org
The synthesis of 2'-O-(2-methoxyethyl)-L-nucleoside derivatives has been described, involving the ring-opening of anhydro-L-uridine with a suitable nucleophile. acs.org These L-nucleoside derivatives are of particular interest as they can exhibit comparable biological activity to their natural D-counterparts but with greater metabolic stability and more favorable toxicological profiles. csic.es Once synthesized, these 2'-O-MOE nucleoside monomers can be incorporated into oligonucleotides using automated solid-phase synthesis. nih.gov
The incorporation of the 2'-O-methoxyethyl group at the 2' position of the sugar in an oligonucleotide confers several advantageous properties, as detailed in the table below.
| Property | Effect of 2'-O-MOE Modification | Reference |
| Nuclease Resistance | Significantly enhanced resistance to degradation by nucleases. | csic.esglenresearch.com |
| Duplex Stability | Increased thermal stability of the duplex formed with a complementary RNA strand. | glenresearch.com |
| Toxicity | Relatively low toxicity. | glenresearch.com |
| Pharmacokinetics | Favorable pharmacokinetic properties. | csic.es |
These properties make 2'-O-MOE modified oligonucleotides attractive candidates for therapeutic applications, demonstrating the critical role of this compound as a precursor for these advanced biomolecules. glenresearch.com
Utility in the Preparation of Pharmaceutical Intermediates and Advanced Fine Chemicals
The utility of this compound in the preparation of pharmaceutical intermediates is most prominently demonstrated through its role in the synthesis of 2'-O-(2-methoxyethyl) (MOE) modified oligonucleotides, which are a class of antisense therapeutic agents. glenresearch.com Several FDA-approved drugs are based on this 2'-O-MOE chemistry. glenresearch.com These therapeutic oligonucleotides function by binding to specific messenger RNA (mRNA) sequences, thereby modulating the expression of disease-causing proteins.
The synthesis of these pharmaceutical agents relies on the availability of 2'-O-MOE phosphoramidites, which are themselves advanced fine chemicals derived from the corresponding nucleosides. glenresearch.com The 2'-O-MOE modification has been shown to be an ideal sugar modification for designing therapeutic oligonucleotides. nih.govacs.org The resulting modified oligonucleotides can be used as steric-blocking agents to alter the splicing of mRNA or in chimeras with DNA to facilitate the RNase H-mediated cleavage of target RNA sequences. glenresearch.com
The development of synthetic routes to 2'-O-MOE-L-nucleoside derivatives further expands the repertoire of potential pharmaceutical intermediates. csic.es L-nucleosides have emerged as a new class of therapeutic agents due to their enhanced metabolic stability and favorable toxicological profiles compared to their D-enantiomers. csic.es Therefore, this compound is a key starting material for the synthesis of these valuable pharmaceutical intermediates and advanced fine chemicals. A related compound, O-(2-Methoxyisopropyl)hydroxylamine, is also noted as a versatile reactant in the synthesis of various compounds with therapeutic potential, highlighting the general utility of such alkoxyalkyl hydroxylamines in drug development. lookchem.com
Role in the Derivatization and Structural Elucidation of Carbonyl Compounds, including Applications in Proteomics Research
Hydroxylamine and its derivatives are well-known reagents for the derivatization of carbonyl compounds (aldehydes and ketones) to form oximes. wikipedia.org This reaction is fundamental in organic chemistry and has been adapted for various analytical applications, including the structural elucidation of molecules containing carbonyl groups. In the context of proteomics, the identification and quantification of carbonylated proteins is a key area of research, as protein carbonylation is a marker of oxidative stress. nih.govconicet.gov.ar
Various derivatization strategies have been developed to enhance the detection of carbonylated proteins by mass spectrometry. nih.gov These methods often involve reacting the carbonyl groups with reagents that introduce a tag for enrichment or improved ionization. While hydroxylamine-based reagents are used in this field, specific applications of this compound in proteomics for carbonyl derivatization are not extensively documented in the reviewed literature.
However, the general principle involves the reaction of a hydroxylamine derivative with the carbonyl group on a protein to form a stable oxime. nih.gov For instance, biotinylated hydroxylamine can be used to tag carbonylated proteins, which can then be enriched using avidin (B1170675) affinity chromatography. nih.gov The use of O-substituted hydroxylamines can offer advantages in certain analytical workflows. nih.gov While direct evidence for this compound in proteomics is scarce, the reactivity of its core functional group suggests its potential in such applications, though this remains an area for further exploration. It is important to note that hydroxylamine treatment itself has been widely used to quench labeling reactions in proteomics, for example, to reverse the formation of O-acyl esters on tyrosine residues during isobaric tagging. biorxiv.org
Development of Bifunctional Chelating Agents Utilizing this compound Analogues
Bifunctional chelating agents (BFCAs) are molecules that contain a strong metal-chelating unit and a reactive functional group. scispace.com This dual functionality allows them to be conjugated to biomolecules, such as antibodies or peptides, and to bind a metal ion, often a radionuclide for imaging or therapy. scispace.com The design and synthesis of novel BFCAs is an active area of research in the development of radiopharmaceuticals. semanticscholar.orgscience.govuky.edu
While the direct use of this compound in the synthesis of BFCAs is not prominently reported, the development of chelators based on hydroxamamide (Ham) and hydroxamic acid functionalities, which are structurally related to hydroxylamines, is well-documented. nih.gov For example, a novel bifunctional chelating agent based on hydroxamamide has been designed for labeling with technetium-99m. nih.gov This chelator was synthesized and conjugated to a targeting ligand. nih.gov
The synthesis of such chelators often involves multiple steps to construct a scaffold that can effectively coordinate a metal ion while presenting a functional group for bioconjugation. nih.gov The properties of the linker and the chelating moiety can be modulated by the choice of building blocks. The 2-methoxyethyl group present in this compound could potentially be incorporated into the linker or backbone of a BFCA to influence its solubility, pharmacokinetics, and in vivo stability. The development of such analogues represents a potential area of application for this compound, although specific examples are not prevalent in the current literature.
Exploration of this compound in Agrochemical Synthesis
Catalytic Applications of this compound in Organic Reactions
The direct catalytic application of this compound in organic reactions is not extensively reported in the scientific literature. However, the broader class of hydroxylamine derivatives has been studied in various catalytic systems. For instance, hydroxylamine itself can be oxidized on the surface of modified activated carbon fibers to produce hydrogen peroxide, with the carbon material acting as a catalyst. mdpi.com This process highlights the redox chemistry of the hydroxylamine functional group.
Advanced Spectroscopic and Analytical Characterization of O 2 Methoxyethyl Hydroxylamine
Development and Validation of Analytical Methods for O-(2-methoxyethyl)hydroxylamine
The development and validation of analytical methods are crucial for ensuring the quality and consistency of this compound. While specific validated methods for this particular compound are not extensively documented in publicly available literature, the general principles for analyzing hydroxylamine (B1172632) derivatives, often treated as potential genotoxic impurities in pharmaceutical manufacturing, are well-established. These methods typically involve high-performance liquid chromatography (HPLC) coupled with a suitable detection technique.
Method validation would be performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is fit for its intended purpose. Key validation parameters that would be assessed are summarized in the table below.
Table 1: Key Parameters for Analytical Method Validation
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be well-resolved from other impurities and matrix components. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in flow rate, column temperature, and mobile phase composition. |
Chromatographic Techniques for Analysis of this compound and its Derivatives
Chromatographic techniques, particularly reverse-phase high-performance liquid chromatography (RP-HPLC), are the primary methods for the analysis of this compound and its derivatives. Due to the lack of a strong chromophore in the molecule, direct UV detection can be challenging. Therefore, pre-column derivatization is often employed to enhance detectability. A common derivatizing agent for hydroxylamines is benzaldehyde, which reacts to form a UV-active benzaldimine derivative.
Table 2: Illustrative RP-HPLC Method Parameters for the Analysis of Derivatized this compound
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.01M Phosphate Buffer, pH 2.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or Gradient elution depending on the separation needs |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Detection Wavelength | 254 nm (for benzaldimine derivative) |
| Injection Volume | 10 - 20 µL |
The retention time of the derivatized this compound would be specific under these conditions, allowing for its separation from other potential impurities. The purity of the compound is often stated by suppliers to be ≥95% or ≥97.5% as determined by HPLC. nih.gov
Spectroscopic Elucidation of this compound Structure and Purity Assessment
Spectroscopic methods are indispensable for the structural elucidation and purity confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure. While specific spectral data for this compound is not readily available in peer-reviewed literature, the expected chemical shifts can be predicted based on its structure.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | -O-CH ₂-CH ₂-O- | ~3.6 - 3.8 | Triplet |
| -O-CH₂-CH ₂-O- | ~3.5 - 3.7 | Triplet | |
| -OCH ₃ | ~3.3 | Singlet | |
| -NH ₂ | Broad singlet | ||
| ¹³C | -O-C H₂-CH₂-O- | ~70 - 75 | |
| -O-CH₂-C H₂-O- | ~68 - 72 | ||
| -OC H₃ | ~58 - 60 |
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H stretch | 3100 - 3500 | Broad, indicates the primary amine |
| C-H stretch | 2850 - 3000 | Aliphatic C-H bonds |
| C-O stretch | 1050 - 1150 | Ether linkage |
| N-H bend | 1590 - 1650 | Primary amine scissoring |
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (molecular weight: 91.11 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 91. Common fragmentation patterns for ethers include α-cleavage (cleavage of the C-C bond adjacent to the oxygen).
Emerging Research Frontiers and Future Directions for O 2 Methoxyethyl Hydroxylamine
Integration of O-(2-Methoxyethyl)hydroxylamine in Sustainable Chemical Processes
The drive towards "green chemistry" has spurred research into more environmentally friendly synthetic methods. For hydroxylamine (B1172632) derivatives, this includes moving away from harsh reaction conditions. researchgate.net Future research will likely focus on integrating this compound into sustainable processes by developing novel catalytic systems. For instance, protocols using more abundant and less toxic metal catalysts, such as those based on manganese, are being explored for methoximation reactions to replace less green alternatives. researchgate.net
The application of such eco-friendly transformations to this compound could lead to higher efficiency, less waste, and milder reaction conditions. Research into metal-free reaction pathways and the use of non-toxic, renewable solvents represents a significant opportunity for aligning the use of this versatile chemical with the principles of sustainable chemistry.
Exploration of Novel Derivatization Strategies for this compound and its Applications
Derivatization is a key strategy for enhancing the analytical detection of molecules and for creating new chemical entities with unique properties. researchgate.netrsc.org The exploration of novel derivatization strategies involving this compound is a promising research frontier.
One area of exploration is the use of this compound as a derivatizing agent for challenging analytical targets, such as steroids or sugars in complex biological samples. nih.gov The reaction of the hydroxylamine group with aldehydes or ketones forms stable oximes, a reaction useful in the purification and analysis of these compounds. wikipedia.org The presence of the methoxyethyl group could impart favorable chromatographic properties or enhance ionization in mass spectrometry, potentially improving the sensitivity and accuracy of LC-MS/MS methods.
Conversely, the derivatization of this compound itself is another active area of research. By modifying its structure, new reagents can be synthesized. For example, converting it into a derivative with a good leaving group on the oxygen atom could create a powerful aminating agent for constructing complex nitrogen-containing molecules. rsc.orgrowan.edu Such derivatives could offer new pathways for synthesizing valuable heteroatomic scaffolds. rowan.edu
Advanced Material Science Applications Derived from this compound Chemistry
The unique chemical properties of this compound make it a candidate for the development of advanced materials. In polymer science, functional alkoxyamines are used as initiators in Nitroxide Mediated Polymerization (NMP) to create well-defined and functional polymers. A custom initiator based on the this compound structure could be synthesized to control polymerization while incorporating the methoxyethyl functionality into the polymer chain. This could be used to produce specialty polymers with tailored properties, such as hydrophilicity and stimuli-responsiveness, for applications in drug delivery, smart coatings, or biomedical devices.
Furthermore, the ability of this compound to react with carbonyl groups to form stable oxime linkages is of high interest in material science. This chemistry can be employed to create cross-linked polymer networks, such as hydrogels. These materials could have applications in tissue engineering, controlled-release systems, and soft robotics, where the specific properties conferred by the methoxyethyl group could be advantageous.
Interdisciplinary Research at the Interface of this compound Chemistry and Biological Sciences
The intersection of chemistry and biology offers fertile ground for new discoveries involving this compound. Its derivatives have significant potential as intermediates in the synthesis of pharmaceuticals. ontosight.aismolecule.com Research indicates that this compound can be used to prepare antagonists of the adenosine (B11128) A2a receptor, which are of interest for treating various diseases. lookchem.com Moreover, the structurally related compound, O-(2-(vinyloxy)ethyl)hydroxylamine, is a known intermediate in the synthesis of the anticancer drugs Selumetinib and Binimetinib. chemicalbook.com This strongly suggests that this compound could serve as a key building block for new therapeutic agents.
Another burgeoning area is bioconjugation. The conjugation of single-stranded oligonucleotides, a class of RNA-based drugs, to other molecules can improve their delivery to target tissues. nih.gov The 2'-O-methoxyethyl (MOE) modification is already used in approved drugs like Nusinersen. nih.gov The structural similarity of this compound suggests its potential use as a linker or building block in creating conjugates with enhanced solubility and favorable biological properties, for example, in attaching oligonucleotides to cell-penetrating peptides. nih.gov
Challenges and Opportunities in this compound Research
Despite its potential, research into this compound faces several challenges. A primary hurdle in the broader field of hydroxylamine chemistry is controlling reaction selectivity, such as preventing the unwanted cleavage of the N-O bond during hydrogenation reactions meant to produce chiral hydroxylamines. incatt.nl The synthesis and purification of substituted hydroxylamines can also be complex, and their stability can be a concern, as some are prone to degradation or autoxidation, particularly in the presence of catalytic metal ions or non-alkaline conditions. rsc.orgyoutube.com
However, these challenges are matched by significant opportunities. The bifunctional nature of this compound provides a platform for innovation across multiple disciplines. The opportunities include:
Developing greener chemical processes: Creating more sustainable methods for synthesizing and using the compound. researchgate.net
Designing novel analytical reagents: Using it as a derivatization agent to improve the detection of biomolecules. nih.gov
Synthesizing advanced functional materials: Engineering new polymers and hydrogels with unique properties.
Discovering new pharmaceuticals: Employing it as a versatile building block for new drug candidates, particularly in oncology and neurology. lookchem.comchemicalbook.com
As synthetic methodologies improve and interdisciplinary collaboration grows, the full potential of this compound is poised to be unlocked, making it a key compound in the development of next-generation chemical technologies.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 54149-39-2 lookchem.com |
| Molecular Formula | C₃H₉NO₂ lookchem.com |
| Molecular Weight | 91.11 g/mol lookchem.com |
| Boiling Point | 157.5 °C at 760 mmHg lookchem.com |
| Density | 0.965 g/cm³ lookchem.com |
| Flash Point | 61.1 °C lookchem.com |
| LogP | 0.22340 lookchem.com |
| Hydrogen Bond Donors | 1 lookchem.com |
| Hydrogen Bond Acceptors | 3 lookchem.com |
| Rotatable Bonds | 3 lookchem.com |
Q & A
Q. What are the established synthetic routes for O-(2-methoxyethyl)hydroxylamine, and how do reaction conditions influence yield?
this compound (CAS 54149-39-2, C₃H₉NO₂) is typically synthesized via O-alkylation of hydroxylamine derivatives or methanolysis of hydroxylamine sulfonates . Key factors include:
- Temperature control (e.g., maintaining 0–5°C during alkylation to minimize side reactions).
- pH optimization (near-neutral conditions to prevent decomposition of the hydroxylamine group).
- Solvent selection (polar aprotic solvents like DMF enhance nucleophilic substitution efficiency). Contradictions in literature arise regarding the use of LiAlH₄ for reduction steps; some protocols report side reactions, while others achieve >80% purity with rigorous exclusion of moisture .
Q. How can this compound be characterized to confirm structural integrity?
Methodological approaches include:
- ¹H/¹³C NMR : Detection of the methoxyethyl group (δ ~3.3 ppm for CH₃O, δ ~3.5–4.0 ppm for OCH₂CH₂O) and hydroxylamine protons (δ ~5.5 ppm, broad singlet).
- FT-IR : Peaks at ~3350 cm⁻¹ (N–O–H stretch) and ~1100 cm⁻¹ (C–O–C ether linkage).
- Mass spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 92.07 (calculated for C₃H₉NO₂). Discrepancies in spectral data may indicate impurities from incomplete alkylation or oxidation .
Q. What are the primary reactivity modes of this compound in organic synthesis?
The compound acts as a nucleophile or reducing agent :
- Nucleophilic substitution : Reacts with alkyl halides to form N-alkylated hydroxylamines.
- Oxidation : Forms nitroso derivatives (e.g., with KMnO₄) but may decompose under strong oxidative conditions.
- Redox reactions : Reduces carbonyl groups to amines in the presence of catalytic Pd/C. Competing pathways (e.g., over-reduction) require careful stoichiometric control .
Advanced Research Questions
Q. How does the 2-methoxyethyl group enhance metabolic stability in pharmaceutical applications?
In oligonucleotide therapeutics (e.g., antisense drugs), the 2'-O-(2-methoxyethyl) modification reduces nuclease degradation by sterically hindering enzymatic cleavage. Comparative studies show:
- Half-life extension : Modified oligonucleotides exhibit >24-hour stability in serum vs. <2 hours for unmodified analogs.
- Thermodynamic data : The methoxyethyl group increases duplex melting temperature (Tₘ) by 1–2°C per modification, enhancing target binding .
Q. What challenges arise in quantifying this compound in biological matrices, and how are they addressed?
Analytical hurdles include:
- Low volatility : Limits GC-MS applicability; instead, use HPLC-UV/Vis (λ = 210 nm) or LC-MS/MS with a C18 column and 0.1% formic acid mobile phase.
- Matrix interference : Solid-phase extraction (SPE) with mixed-mode sorbents improves recovery rates (~85–90%).
- Instability in solution : Prepare fresh standards in acidic buffers (pH 4–5) to prevent decomposition .
Q. How do structural variations in O-alkylhydroxylamines impact their redox behavior?
Cyclic voltammetry studies reveal:
- Electron-donating groups (e.g., methoxyethyl) lower oxidation potentials (Eₐ ≈ 0.45 V vs. SCE) compared to unsubstituted hydroxylamine (Eₐ ≈ 0.75 V).
- Steric effects : Bulky substituents slow redox kinetics, as shown by decreased peak currents. These properties are critical for designing redox-active probes or catalysts .
Data Contradictions and Resolution Strategies
Q. Why do conflicting reports exist regarding the stability of this compound under acidic conditions?
- claims stability at pH 2–6, while notes decomposition below pH 3. Resolution:
- Kinetic studies : Decomposition follows first-order kinetics (t₁/₂ = 12 hours at pH 2, 25°C), primarily via hydrolysis of the ether linkage.
- Stabilizers : Adding 1–5% glycerol or sucrose reduces degradation by 40–60% .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
